5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
Description
5-Methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative characterized by a methoxy group at position 5 of the benzimidazole core and a (4-methylphenoxy)methyl substituent at position 2. These compounds share the benzimidazole scaffold but differ in substituents, which critically influence their pharmacological properties, stability, and applications .
Properties
IUPAC Name |
6-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-5-12(6-4-11)20-10-16-17-14-8-7-13(19-2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJXKBBWCCSGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209422 | |
| Record name | 6-Methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018125-32-0 | |
| Record name | 6-Methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018125-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-Methylphenoxy Methyl Group: This step involves the reaction of the benzimidazole derivative with 4-methylphenoxy methyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of benzimidazole, including 5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole, exhibit significant antibacterial properties. In studies, these compounds were tested against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, demonstrating promising results comparable to standard antibiotics like Gentamycin .
Antiviral Properties
Benzimidazole derivatives have also been investigated for their antiviral activities. For instance, compounds with similar structures have been reported to inhibit hepatitis C virus (HCV) replication effectively . The mechanism typically involves the binding of these compounds to viral enzymes or receptors, altering their activity and preventing viral proliferation.
Antifungal Activity
In addition to antibacterial and antiviral properties, certain benzimidazole derivatives have shown antifungal effects against pathogens like Mycobacterium tuberculosis. Studies indicated that these compounds could exhibit significant activity even at low concentrations .
The unique combination of the methoxy and phenoxy groups in this compound contributes to its diverse biological activities. Below is a summary of its pharmacological actions:
| Biological Activity | Description |
|---|---|
| Antibacterial | Effective against gram-negative and gram-positive bacteria. |
| Antiviral | Inhibits replication of viruses such as HCV. |
| Antifungal | Active against various fungal strains including M. tuberculosis. |
| Anti-inflammatory | Exhibits potential in reducing inflammation through COX inhibition. |
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of benzimidazole derivatives found that this compound demonstrated significant inhibition against E. coli and P. aeruginosa. The compound was tested at varying concentrations (1 µg/ml, 10 µg/ml, 100 µg/ml), showing a dose-dependent response .
Case Study 2: Antiviral Mechanism
In another investigation focused on HCV, it was revealed that specific substitutions on the benzimidazole core enhanced antiviral potency. The study highlighted that compounds structurally related to this compound could achieve EC50 values in the nanomolar range against HCV .
Mechanism of Action
The mechanism of action of 5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and 4-methylphenoxy methyl groups may enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzimidazole core is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of 5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole and key analogs from the evidence:
Omeprazole
- Structure : 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole .
- Key Features :
- The sulfinyl group enables covalent binding to H+/K+ ATPase in gastric parietal cells, irreversibly inhibiting acid secretion .
- Slightly soluble in water; unstable in acidic environments, necessitating enteric coating .
- Metabolized to sulfone and sulfide derivatives, which lack therapeutic activity .

- Applications : Treatment of gastroesophageal reflux disease (GERD) and peptic ulcers .
Esomeprazole
Lansoprazole
- Structure : 2-([3-Methyl-4-(2,2,2-trifluoromethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzimidazole .
- Key Features :
This compound
- Structural Distinctions: Replaces the sulfinyl-pyridinylmethyl group (in PPIs) with a (4-methylphenoxy)methyl substituent. Lacks the sulfinyl moiety critical for PPI activity, suggesting divergent pharmacological targets.
- Inferred Properties: The phenoxymethyl group may improve solubility in organic solvents compared to sulfinyl-containing PPIs . Potential applications in antimicrobial or antifungal therapies, as seen in other benzimidazole derivatives (e.g., thiabendazole) .
Comparative Data Table
Research Findings and Implications
- Role of Substituents: Sulfinyl/sulfonyl groups in PPIs are essential for binding to H+/K+ ATPase . Their absence in the target compound suggests a different mechanism, possibly targeting microbial enzymes or receptors . Phenoxymethyl derivatives (e.g., compounds in ) have demonstrated antimicrobial activity, supporting this hypothesis .
Stability Considerations :
Synthetic Challenges :
- Asymmetric synthesis of benzimidazoles (e.g., esomeprazole) requires precise oxidation steps . The target compound’s simpler structure could streamline synthesis compared to PPIs .
Biological Activity
5-Methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its biological activity, including antiproliferative, antibacterial, and antioxidant properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19N3O2
- Molecular Weight : 329.42 g/mol
- CAS Number : 73590-85-9
The compound features a benzimidazole core, which is known for various biological activities, and modifications such as methoxy and methyl groups that may enhance its pharmacological properties.
Antiproliferative Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit notable antiproliferative effects against various cancer cell lines. The antiproliferative activity of this compound was evaluated using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| HCT116 | 3.7 | |
| HEK293 | 5.3 |
The compound exhibited selective activity against the MCF-7 cell line, a model for breast cancer, indicating its potential as an anticancer agent .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | E. faecalis | 8 |
| S. aureus | 32 |
The compound demonstrated significant activity against Gram-positive bacteria, particularly Enterococcus faecalis .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidative capacity of the compound was assessed using various assays.
Table 3: Antioxidant Activity Comparison
| Compound | Assay Type | Activity Level |
|---|---|---|
| This compound | DPPH | Moderate |
| ABTS | High |
The results indicated that this compound exhibits moderate to high antioxidant activity, surpassing some standard antioxidants .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various benzimidazole derivatives, including the target compound. For instance:
- A study highlighted that derivatives with specific substitutions on the benzimidazole ring significantly impacted their biological activities, particularly in inhibiting cancer cell proliferation and exhibiting antibacterial properties .
- Another investigation emphasized the importance of structural modifications in enhancing the efficacy of benzimidazole derivatives against H+/K+-ATPase, suggesting potential applications in treating gastrointestinal disorders .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between 5-methoxy-1H-benzimidazole-2-thiol derivatives and 4-methylphenoxymethyl halides. Key steps include:
- Solvent selection : Methanol or ethyl acetate with potassium carbonate as a base (yields ~75%) .
- Catalysts : Sodium methoxide or anhydrous magnesium chloride to enhance reaction efficiency .
- Purification : High-performance liquid chromatography (HPLC) or crystallization from ethyl acetate/water mixtures to achieve >95% purity .
- Data Note : Yields drop significantly (<50%) without optimized temperature control (reflux at 60–80°C) or stoichiometric excess of the phenoxymethylating agent .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzimidazole aromatic protons at δ 6.5–7.5 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 325.1) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) for purity assessment .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives, and how can experimental design mitigate variability?
- Methodological Answer :
- Standardized bioassays : Use in vitro proton pump inhibition assays (e.g., H,K-ATPase activity in gastric membranes) with omeprazole as a positive control .
- Control variables : pH-dependent activation (pre-incubation at pH 1.2–2.0 for 30 min) to ensure consistent prodrug conversion .
- Data normalization : Express activity as IC values relative to reference compounds to account for inter-lab variability .
Q. How do structural modifications (e.g., substituents on the benzimidazole or phenoxymethyl groups) impact pharmacological activity?
- Methodological Answer :
- SAR Studies :
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to cysteine residues (Cys813/Cys822) on H,K-ATPase .
Q. What are the critical impurities in synthesizing this compound, and how can they be quantified?
- Methodological Answer :
- Common Impurities :
- Desmethyl derivative : Formed via demethylation under acidic conditions (detectable via LC-MS at m/z 311.1) .
- Sulfone byproduct : Oxidized form arising from excess HO in synthesis (retention time shift in HPLC vs. parent compound) .
- Analytical Protocols :
- Stability-indicating LC : C18 column, gradient elution (0.1% TFA in water/acetonitrile), UV detection at 302 nm .
- Limit of Quantification (LOQ) : ≤0.1% for sulfone impurity using calibration curves (R > 0.995) .
Experimental Design Considerations
Q. How should researchers design in vivo studies to evaluate gastrointestinal stability and bioavailability?
- Methodological Answer :
- Pharmacokinetic Parameters :
- Bioavailability : Administer via oral gavage in rodent models, with plasma sampling over 24h (LC-MS/MS analysis) .
- Acid stability : Pre-treat compound with simulated gastric fluid (pH 1.2, 37°C) for 2h to assess degradation .
- Control Groups : Compare to omeprazole or lansoprazole to benchmark efficacy .
Q. What computational tools are recommended for predicting metabolic pathways and toxicity?
- Methodological Answer :
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism (e.g., CYP2C19-mediated oxidation) .
- Toxicity Profiling :
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG inhibition assay : Patch-clamp studies to assess cardiac risk (IC > 10 µM preferred) .
Data Interpretation Challenges
Q. Why do NMR spectra sometimes show unexpected peaks, and how can researchers troubleshoot this?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

